6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine
CAS No.: 330973-33-6
Cat. No.: VC11868256
Molecular Formula: C21H16BrN3
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 330973-33-6 |
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Molecular Formula | C21H16BrN3 |
Molecular Weight | 390.3 g/mol |
IUPAC Name | 6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Standard InChI | InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |
Standard InChI Key | PKGMUWMCPCKQLR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Introduction
Structural Analysis and Molecular Characteristics
Core Quinazoline Scaffold
Quinazoline derivatives are bicyclic systems comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine positions it within a class of 2,4,6-trisubstituted quinazolines, a configuration frequently associated with enhanced bioactivity . The bromine atom at position 6 introduces electron-withdrawing effects, potentially stabilizing the molecule and influencing its interactions with biological targets .
Substituent Contributions
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Position 2: The N-(p-tolyl) group (para-methylphenyl) contributes hydrophobic character, which may enhance membrane permeability and target binding affinity .
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Position 4: The phenyl ring provides aromatic stacking potential, a feature critical for interactions with enzyme active sites .
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Position 6: Bromine’s electronegativity and steric bulk could modulate electronic properties and hinder metabolic degradation .
Table 1: Predicted Physicochemical Properties
Property | Value |
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Molecular Formula | C<sub>21</sub>H<sub>17</sub>BrN<sub>3</sub> |
Molecular Weight | 397.29 g/mol |
LogP (Partition Coefficient) | ~3.2 (estimated) |
Topological PSA | ~52.5 Ų |
These values are extrapolated from analogs such as 2-phenylquinazolin-4-amine (LogP = 2.81) and 6-bromoquinazolinones , adjusted for substituent contributions.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can be conceptualized in three stages:
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Construction of the 6-bromo-4-phenylquinazoline core.
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Introduction of the 2-amino group.
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Functionalization with the p-tolyl moiety.
Formation of the Quinazoline Core
A literature-supported approach involves the cyclization of 2-aminobenzamide derivatives. For example, 6-bromo-2-phenyl-4H-benzo[d] oxazin-4-one (I) can undergo aminolysis with p-toluidine to yield 6-bromo-4-phenylquinazolin-2-amine (II) .
Reaction Scheme:
This method mirrors the synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)quinazolin-4(3H)-one reported in Source , substituting p-toluidine for p-aminoacetophenone.
Chan-Lam Coupling for N-Arylation
To introduce the p-tolyl group, Chan-Lam coupling—a copper-mediated cross-coupling reaction—can be employed. This method, validated for similar quinazolines , involves reacting 6-bromo-4-phenylquinazolin-2-amine (II) with p-tolylboronic acid in the presence of a Cu(II) catalyst.
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Dissolve II (1 equiv) and p-tolylboronic acid (1.5 equiv) in dichloromethane.
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Add pyridine (2 mmol) and CuO/4Å molecular sieves.
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Stir under air at reflux for 20 hours.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl group singlet (δ 2.3 ppm, p-tolyl), and NH resonance (δ ~5.5 ppm, broad) .
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<sup>13</sup>C NMR: Peaks for Br-substituted carbons (δ ~120 ppm), quaternary carbons (δ ~150 ppm), and methyl carbons (δ ~21 ppm) .
Mass Spectrometry
The ESI-MS spectrum should display a molecular ion peak at m/z 397 [M+H]<sup>+</sup>, with fragmentation patterns consistent with loss of Br (79.9 Da) and p-tolyl groups .
Biological Activity and Applications
Table 2: Hypothetical Antimicrobial Activity (MIC Values)
Microorganism | MIC (μg/mL) |
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Staphylococcus aureus | 12.5–25 |
Candida albicans | 25–50 |
These estimates derive from analogs like 4-thiomorpholinoquinazolin-2-amine derivatives .
Anticancer Mechanisms
The compound’s structure aligns with EGFR (epidermal growth factor receptor) inhibitors, such as erlotinib . Bromine’s presence may potentiate DNA intercalation or topoisomerase inhibition, as seen in 6-bromo-3-phenylquinazolinones .
Figure 1: Proposed Anticancer Mechanisms
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EGFR Inhibition: Competitive binding to ATP sites, blocking autophosphorylation .
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DNA Interaction: Intercalation via planar quinazoline core .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: High LogP (~3.2) suggests moderate lipophilicity, favoring passive diffusion .
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Metabolism: Bromine may reduce hepatic CYP450-mediated oxidation, extending half-life .
Toxicity Risks
Brominated compounds often exhibit hepatotoxicity, necessitating structural optimization . Preliminary in vitro assays (e.g., HepG2 cell viability) are recommended to assess cytotoxicity.
Industrial and Regulatory Aspects
Patent Landscape
While no patents directly claim 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, related quinazoline derivatives are protected under WO 2018/154321 (antimicrobials) and US 9,701,687 (EGFR inhibitors) .
Regulatory Status
As a research compound, it falls under REACH exemption for laboratory use. GHS classification would likely include H302 (harmful if swallowed) and H315 (skin irritation) .
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